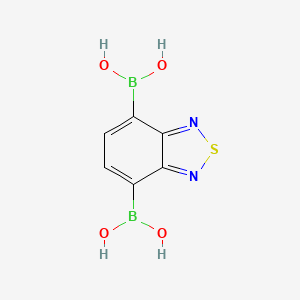

2,1,3-Benzothiadiazole-4,7-diylbisboranic acid

Übersicht

Beschreibung

2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, also known as Benzo[c]-1,2,3-thiadiazol-4,7-diyl-4,7-diboronic acid dipinacol ester, is a chemical compound with the empirical formula C18H26B2N2O4S . It is a derivative of 2,1,3-Benzothiadiazole .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiadiazole core with boronic acid groups at the 4 and 7 positions . The molecular weight is 223.81 g/mol .Chemical Reactions Analysis

2,1,3-Benzothiadiazole derivatives exhibit a variety of chemical reactions. For instance, under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . The specific chemical reactions involving this compound are not detailed in the sources retrieved.Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 524.8±60.0 °C and a predicted density of 1.67±0.1 g/cm3 . The pKa is predicted to be 5.22±0.30 .Wissenschaftliche Forschungsanwendungen

Photoluminescent Properties and OLED Applications

The reaction of 2,1,3-benzothiadiazole with arylboronic acids has been shown to afford photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles with high fluorescent quantum yields. These derivatives exhibit high electron affinities and adequate band gap values, making them suitable for testing as organic light-emitting diodes (OLEDs) (Neto et al., 2005). Furthermore, the synthesis of asymmetrical 4,7-disubstituted-2,1,3-benzothiadiazoles has been explored for potential applications in light technology, including OLEDs and other photoluminescent devices (Fan, 2010).

Solar Cells and Electronic Devices

2,1,3-Benzothiadiazole derivatives have been utilized in the synthesis of small band gap polymers, which are integral components of bulk heterojunction solar cells. Notably, solar cells based on these polymers have demonstrated interesting results, with power conversion efficiencies reaching up to 2.1% and photoresponses extending up to 1.1 μm (Wang et al., 2010).

Coordination Chemistry and Crystal Engineering

Functionalized 2,1,3-benzothiadiazoles have found novel applications in metal coordination chemistry and crystal engineering. For instance, 4-amino-2,1,3-benzothiadiazole forms complexes with ZnCl2, revealing a new type of coordination to the metal center. This opens up prospects for the crystal engineering of organic solids, with potential applications in the design of new materials for organic electronics (Bashirov et al., 2014).

Fluorescent Sensors

Benzothiadiazole-based compounds have been synthesized for the selective detection of Cu2+ and OH– ions through fluorescence quenching. These compounds exhibit high selectivity and sensitivity, making them suitable for environmental monitoring and potentially for intracellular detection in biomedical applications (Tian et al., 2019).

Wirkmechanismus

Target of Action

Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid, also known as 2,1,3-Benzothiadiazole-4,7-diylbisboranic acid, is a compound that primarily targets electron donor-acceptor (D-A) systems . These systems are crucial in a variety of applications, including photovoltaics and fluorescent sensors .

Mode of Action

The compound interacts with its targets through an intramolecular charge transfer mechanism during light absorption . This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the benzo[c][1,2,5]thiadiazole (BTZ) group .

Biochemical Pathways

The compound affects the photophysical and optoelectronic properties of the D-A systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound can systematically modify these properties .

Pharmacokinetics

It’s worth noting that the compound’soptoelectronic and photophysical properties can be systematically modified, which could potentially influence its absorption, distribution, metabolism, and excretion .

Result of Action

The compound’s action results in the modification of the optoelectronic and photophysical properties of the D-A systems . This can enhance their performance in applications such as photovoltaics and fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community for performing environmentally sustainable chemistry . The compound’s potential as a visible-light organophotocatalyst is currently under research .

Eigenschaften

IUPAC Name |

(4-borono-2,1,3-benzothiadiazol-7-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6B2N2O4S/c11-7(12)3-1-2-4(8(13)14)6-5(3)9-15-10-6/h1-2,11-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUIHJKGYPCTHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=NSN=C12)B(O)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6B2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)